molecular formula C25H32N4O3 B12452677 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

Cat. No.: B12452677
M. Wt: 436.5 g/mol
InChI Key: CPVMCAFNYKSSRQ-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound that features a pyrazole ring and a tricyclodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves multi-step organic reactions. The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones. The tricyclodecane moiety can be introduced through a series of cyclization reactions. The final step usually involves coupling the pyrazole derivative with the tricyclodecane derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds.

Biology and Medicine

In biology and medicine, compounds with similar structures have been studied for their potential therapeutic properties. They may exhibit activity against various biological targets, making them candidates for drug development.

Industry

In industry, such compounds can be used in the development of new materials with specific properties. They may also serve as catalysts or additives in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and tricyclodecane-containing molecules. Examples include:

  • 1-Phenyl-3-methyl-5-pyrazolone
  • Tricyclo[3.3.1.1~3,7~]decane derivatives

Uniqueness

What sets N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide apart is its unique combination of a pyrazole ring and a tricyclodecane moiety. This combination can impart unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H32N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

N'-(1-adamantyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanediamide

InChI

InChI=1S/C25H32N4O3/c1-16-23(24(32)29(28(16)2)20-6-4-3-5-7-20)26-21(30)8-9-22(31)27-25-13-17-10-18(14-25)12-19(11-17)15-25/h3-7,17-19H,8-15H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

CPVMCAFNYKSSRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCC(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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